N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a thiazole ring, a chromene ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the thiazole ring, followed by the introduction of the chromene moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and chromene rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, contributing to its anticancer activity .
Comparison with Similar Compounds
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be compared with other thiazole and chromene derivatives:
Thiazole derivatives: These compounds often exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Chromene derivatives: Known for their antioxidant, anti-inflammatory, and anticancer activities. The uniqueness of this compound lies in its combined structural features, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3S/c20-10-5-6-11(13(21)7-10)14-9-27-19(22-14)23-18(25)17-8-15(24)12-3-1-2-4-16(12)26-17/h1-9H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKNAIMPUIMLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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